Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester
Overview
Description
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester is an organic compound with the linear formula C8H14O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester is represented by the linear formula C8H14O3 . The molecular weight of this compound is 158.199 . More detailed structural information like 2D or 3D structures might be available in specialized chemical databases .Physical And Chemical Properties Analysis
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester has a molecular weight of 142.1956 . More detailed physical and chemical properties might be available in specialized chemical databases .Scientific Research Applications
Environmental Friendly Plasticizers
Environmental Exposure and Alternatives to Phthalates : Studies have highlighted the use of cyclohexane dicarboxylic acid esters as environmentally friendly alternatives to phthalate plasticizers, which have potential toxicity to human health. These esters, such as di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH), have been synthesized and shown to provide similar plasticizing performance to DEHP and DINCH in PVC compounds, demonstrating their potential as safer alternatives in plastics manufacturing Silva et al., 2013; Ou et al., 2014.
Organic Synthesis and Polymer Research
Synthesis of Hydrophilic Aliphatic Polyesters : Research into the design, synthesis, and ring-opening polymerization of functional cyclic esters has utilized cyclohexanone derivatives, including cyclohexanecarboxylic acid methyl esters, to create new polymeric materials. These studies are significant for developing hydrophilic aliphatic polyesters with specific functional groups, enhancing their application potential in various industrial and biomedical fields Trollsås et al., 2000.
Chemical Reactions and Mechanisms
Hydrocarbomethoxylation and Carbalkoxylation : Investigations into the hydrocarbomethoxylation of cyclohexene and carbalkoxylation of cyclohexanol with formic esters have provided insights into the synthesis of cyclohexanecarboxylic acid methyl esters. These studies offer valuable information on the reaction conditions and mechanisms that favor the formation of these esters, which are critical intermediates in organic synthesis and industrial applications Ordyan et al., 1972; Ordyan et al., 1973.
properties
IUPAC Name |
methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJOSOCKDEXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555805 | |
Record name | Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
CAS RN |
104654-66-2 | |
Record name | Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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